molecular formula C14H12N2 B089761 6-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 1019-89-2

6-Methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No. B089761
CAS RN: 1019-89-2
M. Wt: 208.26 g/mol
InChI Key: GYOZQHDHGJDZIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient approach involves palladium- or copper-catalyzed aminations, providing access to novel 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003). Another method described is the Friedländer synthesis, which yields the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine from 3-amino-2-phenylpropenal and creatinine under specific conditions (Lindström, 1995).

Molecular Structure Analysis

The crystal structure and charge distributions of 2-phenylimidazo[1,2-a]pyridine and related salts have been investigated, revealing that the insertion of a nitro group does not cause fundamental changes in geometry but induces changes in the electron density distribution (Tafeenko et al., 1996). This indicates a stable molecular structure that can facilitate various chemical reactions and interactions.

Chemical Reactions and Properties

Chemical reactions involving 6-Methyl-2-phenylimidazo[1,2-a]pyridine can lead to the formation of diverse compounds. For instance, its reaction with electrophilic metabolites forms covalent adducts at multiple sites of serum albumin, demonstrating its reactivity and potential for forming stable and semi-stable complexes (Peng et al., 2012).

Physical Properties Analysis

The physical properties of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the presence of substituents. These properties are essential for understanding the compound's behavior in various environments and for its applications in material science and medicinal chemistry.

Chemical Properties Analysis

The chemical properties of 6-Methyl-2-phenylimidazo[1,2-a]pyridine, such as its reactivity towards different reagents, stability under various conditions, and ability to form complexes with metals, are crucial for its applications in coordination chemistry and catalysis. The compound's interaction with lipids and carbohydrates during food processing highlights its significance in food chemistry and potential health implications (Zamora & Hidalgo, 2015).

Scientific Research Applications

  • Pharmacological Properties : 6-Methyl-2-phenylimidazo[1,2-a]pyridine has been identified as having anti-inflammatory and analgesic activity, with potential applications in developing new therapeutics (Di Chiacchio et al., 1998).

  • Toxicological Studies : This compound is recognized as a potent mutagenic agent, especially in the context of its production during the thermal processing of meats. It shows detrimental effects on mitochondrial electron transport activities in various rat tissues, which has implications for understanding its impact on human health (Sugiyama et al., 1993). Additionally, it has been found to induce colon and mammary carcinomas in rats, suggesting a potential link to human malignancies (Ito et al., 1991).

  • Analytical Chemistry : Techniques have been developed for the synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine, which is important for further research and potential applications in various fields (Lindström, 1995). There's also research on the excretion of its N2-glucuronide conjugate in urine, which helps in understanding its metabolism in humans (Stillwell et al., 2002).

  • Molecular Biology and Chemotherapy : Novel selenylated imidazo[1,2-a]pyridines, derivatives of 6-Methyl-2-phenylimidazo[1,2-a]pyridine, have been synthesized and tested for their activity against breast cancer cells. These compounds have shown potential as therapeutic agents in breast cancer chemotherapy (Almeida et al., 2018).

  • Neuroscience Research : Fluorinated imidazo[1,2-a]pyridine derivatives, related to 6-Methyl-2-phenylimidazo[1,2-a]pyridine, have been investigated for their potential as imaging agents for beta-amyloid in Alzheimer’s disease, highlighting their applicability in neuroscience and diagnostic imaging (Zeng et al., 2006).

Safety And Hazards

6-Methyl-2-phenylimidazo[1,2-a]pyridine is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new drugs based on this compound .

properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOZQHDHGJDZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351292
Record name 6-methyl-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenylimidazo[1,2-a]pyridine

CAS RN

1019-89-2
Record name 6-methyl-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 2-amino-5-picoline (0.56 g, 5.22 mmol) and 2-bromoacetophenone (1.0 g, 5.02 mmol) in EtOH (50 ml) was heated under reflux for 2 h. The reaction mixture was left to cool to room temperature and then sodium bicarbonate (0.76 g, 9.04 mmol) was added and the reaction mixture was heated under reflux for 15 h. The solvent was then removed under reduced pressure and the residue was dissolved in EtOAc (70 ml) and washed with water (40 ml). The organic phase was dried (Na2SO4) and the solvent was removed under reduced pressure to give an orange solid. This solid was purified by flash chromatography (1:1 Hexane/EtOAc) to give the title compound (0.753 g, 70%) as a pale orange solid.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
S El Kazzouli, AG du Bellay, S Berteina-Raboin… - European journal of …, 2011 - Elsevier
A novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands is designed and synthesized. The affinities of 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-…
Number of citations: 55 www.sciencedirect.com
A Di Chiacchio, MG Rimoli, L Avallone… - … der Pharmazie: An …, 1998 - Wiley Online Library
A series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides were synthesized and pharmacologically tested in order to evaluate their antiinflammatory and …
Number of citations: 20 onlinelibrary.wiley.com
H Chen, Y Wang, Q Liu, Y Guo, S Cao… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary A CuX‐mediated regioselective halogenation reaction of 2‐phenylimidazo[1,2‐a]pyridine in the presence of oxygen is introduced in this paper. This reaction …
Number of citations: 1 onlinelibrary.wiley.com
SJ Tantry, SD Markad, V Shinde, J Bhat… - Journal of medicinal …, 2017 - ACS Publications
The approval of bedaquiline to treat tuberculosis has validated adenosine triphosphate (ATP) synthase as an attractive target to kill Mycobacterium tuberculosis (Mtb). Herein, we report …
Number of citations: 105 pubs.acs.org
D Singh, T Yodun, G Kumar, JA Tali, H Tiwari… - Bioorganic …, 2022 - Elsevier
A library of 49 analogs of imidazo[1,2-a]pyridine with 2-halo, aryl, styryl and phenylethynyl-substitution at C-2 position and N-/O-/S-methyl linkage at C-3 position, have been synthesized …
Number of citations: 4 www.sciencedirect.com
YA Volkova, IV Rassokhina, EA Kondrakhin… - Bioorganic …, 2022 - Elsevier
The γ-aminobutyric acid type A (GABA A ) receptors are pentameric transmembrane protein complexes. They have attracted extensive attention from the scientific community due to their …
Number of citations: 5 www.sciencedirect.com
MA Hiebel, Y Fall, MC Scherrmann… - European Journal of …, 2014 - Wiley Online Library
PEG 400 is described herein as a suitable medium for the condensation of various 2‐amino pyridines with α‐bromo ketones. 2‐Arylimidazo[1,2‐a]pyridines were synthetized in a short …
R Wang, J Wang, Q Tang, X Zhao, J Wang, Y Leng… - Tetrahedron …, 2019 - Elsevier
A mild and efficient trifluoromethylation of imidazopyridines with Togni’s reagent in the presence of inexpensive base has been realized at room temperature. This methodology has …
Number of citations: 15 www.sciencedirect.com
L Guo, Y Ding, H Wang, Y Liu, Q Qiang, Q Luo, F Song… - Iscience, 2023 - cell.com
The catalytic conversion of lignin into N-containing chemicals is of great significance for the realization of value-added biorefinery concept. In this article, a one-pot strategy was …
Number of citations: 6 www.cell.com
P Liu, Y Gao, W Gu, Z Shen, P Sun - The Journal of Organic …, 2015 - ACS Publications
A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using 1-chloromethyl-4-fluoro-1,4-diazoniabi cyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) as the fluorinating …
Number of citations: 91 pubs.acs.org

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